Akt/NF-|EB/MAPK-IN-1
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Overview
Description
Akt/NF-κB/MAPK-IN-1 is a potent and orally active inhibitor that targets nitric oxide with an IC50 of 7.70 μM and demonstrates low toxicity . This compound exerts anti-inflammatory effects by impeding the Akt/NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways . It is primarily used in scientific research for its ability to inhibit these pathways, which are crucial in various biological processes such as cell survival, proliferation, and inflammation .
Preparation Methods
The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Akt/NF-κB/MAPK-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nitric oxide and its effects on various chemical pathways . In biology, it is used to investigate the role of Akt, NF-κB, and MAPK signaling pathways in cell survival, proliferation, and inflammation . In medicine, it is explored for its potential therapeutic applications in treating inflammatory diseases and cancer . In industry, it is used in the development of new drugs and therapeutic agents targeting these signaling pathways .
Mechanism of Action
Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Akt/NF-κB/MAPK-IN-1 is unique in its ability to simultaneously inhibit the Akt, NF-κB, and MAPK signaling pathways . Similar compounds include SB 202190, which is a p38 MAPK inhibitor, and MW-150, which is a selective inhibitor of p38α MAPK . these compounds do not target all three pathways simultaneously, making Akt/NF-κB/MAPK-IN-1 a more versatile and potent inhibitor .
Conclusion
Akt/NF-κB/MAPK-IN-1 is a valuable compound in scientific research due to its potent inhibitory effects on the Akt, NF-κB, and MAPK signaling pathways. Its unique ability to target multiple pathways simultaneously makes it a promising candidate for the development of new therapeutic agents for treating inflammatory diseases and cancer. Further research is needed to fully understand its potential and optimize its use in various applications.
Properties
Molecular Formula |
C38H56N2O4 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1 |
InChI Key |
GTPJGHSNVSPXNR-AXDZJYAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |
Origin of Product |
United States |
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